molecular formula C18H26ClNO5 B5113240 1-[4-(4-Chloro-3-methylphenoxy)butyl]piperidine;oxalic acid

1-[4-(4-Chloro-3-methylphenoxy)butyl]piperidine;oxalic acid

Cat. No.: B5113240
M. Wt: 371.9 g/mol
InChI Key: SPDFSRSLMKACEU-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-3-methylphenoxy)butyl]piperidine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a phenoxy group substituted with a chlorine and a methyl group. The presence of oxalic acid as a counterion adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-3-methylphenoxy)butyl]piperidine typically involves the reaction of 4-chloro-3-methylphenol with 1,4-dibromobutane to form 4-(4-chloro-3-methylphenoxy)butane. This intermediate is then reacted with piperidine to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-3-methylphenoxy)butyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine-substituted phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(4-Chloro-3-methylphenoxy)butyl]piperidine;oxalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-3-methylphenoxy)butyl]piperidine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Chloro-3-methylphenoxy)butyl]-3,5-dimethylpiperidine
  • 1-[4-(4-Chloro-3-methylphenoxy)butyl]pyrrolidine

Uniqueness

1-[4-(4-Chloro-3-methylphenoxy)butyl]piperidine;oxalic acid is unique due to its specific substitution pattern and the presence of oxalic acid as a counterion. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.C2H2O4/c1-14-13-15(7-8-16(14)17)19-12-6-5-11-18-9-3-2-4-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDFSRSLMKACEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCN2CCCCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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